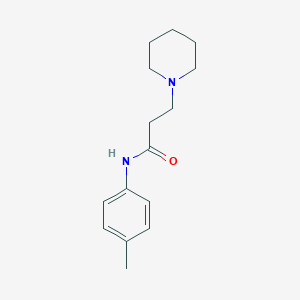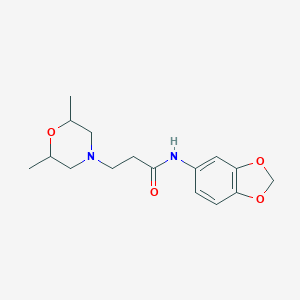
N-(4-methylphenyl)-3-piperidin-1-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-3-piperidin-1-ylpropanamide, also known as MPHP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has been gaining popularity in recent years due to its stimulant effects. MPHP has been used in scientific research to explore its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-(4-methylphenyl)-3-piperidin-1-ylpropanamide is not well understood. However, it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This results in an increase in the levels of these neurotransmitters in the brain, leading to the stimulant effects observed with N-(4-methylphenyl)-3-piperidin-1-ylpropanamide use.
Biochemical and Physiological Effects
N-(4-methylphenyl)-3-piperidin-1-ylpropanamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(4-methylphenyl)-3-piperidin-1-ylpropanamide increases dopamine release in the nucleus accumbens, a region of the brain associated with reward and motivation. N-(4-methylphenyl)-3-piperidin-1-ylpropanamide has also been shown to increase heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylphenyl)-3-piperidin-1-ylpropanamide has several advantages as a research tool. It is relatively easy to synthesize, and its effects can be easily measured using behavioral assays and neurochemical techniques. However, N-(4-methylphenyl)-3-piperidin-1-ylpropanamide also has several limitations. Its use in animal models may not accurately reflect its effects in humans, and its potential for abuse and addiction may limit its use in clinical research.
Zukünftige Richtungen
There are several future directions for research on N-(4-methylphenyl)-3-piperidin-1-ylpropanamide. One area of interest is its potential as a treatment for anxiety disorders. Studies have shown that N-(4-methylphenyl)-3-piperidin-1-ylpropanamide has anxiogenic effects, which may be useful in the treatment of anxiety disorders. Another area of interest is its potential as a tool for studying the neurobiology of addiction. N-(4-methylphenyl)-3-piperidin-1-ylpropanamide has been shown to have addictive properties, and its use in animal models may provide insights into the mechanisms underlying addiction. Finally, there is a need for further research on the long-term effects of N-(4-methylphenyl)-3-piperidin-1-ylpropanamide use, particularly on cardiovascular health and cognitive function.
Synthesemethoden
N-(4-methylphenyl)-3-piperidin-1-ylpropanamide can be synthesized through a multi-step process involving the reaction of 4-methylphenylacetonitrile with 1-piperidinylpropan-1-one. The resulting intermediate is then reduced using sodium borohydride to yield N-(4-methylphenyl)-3-piperidin-1-ylpropanamide. This synthesis method has been optimized to produce high yields and purity of N-(4-methylphenyl)-3-piperidin-1-ylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-3-piperidin-1-ylpropanamide has been used in scientific research to explore its potential therapeutic applications. Studies have shown that N-(4-methylphenyl)-3-piperidin-1-ylpropanamide has stimulant effects similar to other cathinones, such as methcathinone and mephedrone. These effects include increased locomotor activity, hyperthermia, and increased dopamine release. N-(4-methylphenyl)-3-piperidin-1-ylpropanamide has also been shown to have anxiogenic effects, which may be useful in the treatment of anxiety disorders.
Eigenschaften
CAS-Nummer |
23656-68-0 |
|---|---|
Produktname |
N-(4-methylphenyl)-3-piperidin-1-ylpropanamide |
Molekularformel |
C15H22N2O |
Molekulargewicht |
246.35 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C15H22N2O/c1-13-5-7-14(8-6-13)16-15(18)9-12-17-10-3-2-4-11-17/h5-8H,2-4,9-12H2,1H3,(H,16,18) |
InChI-Schlüssel |
QOEOJNGBKNJIGK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2CCCCC2 |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B248172.png)
![Ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248175.png)
![1-[2-(3,4-Difluoro-phenylcarbamoyl)-ethyl]-piperidine-4-carboxylic acid amide](/img/structure/B248177.png)

![3-[butyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide](/img/structure/B248181.png)



![Ethyl 1-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B248188.png)
![Ethyl 4-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]piperazine-1-carboxylate](/img/structure/B248189.png)

![N-(1,3-benzodioxol-5-yl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide](/img/structure/B248191.png)
![Ethyl 1-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]piperidine-3-carboxylate](/img/structure/B248192.png)
![1-[3-(1,3-Benzodioxol-5-ylamino)-3-oxopropyl]piperidine-4-carboxamide](/img/structure/B248194.png)